molecular formula C9H12ClN3O2S B1407205 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine CAS No. 1368513-72-7

1-((6-Chloropyridin-3-yl)sulfonyl)piperazine

Cat. No.: B1407205
CAS No.: 1368513-72-7
M. Wt: 261.73 g/mol
InChI Key: CVSNTCRCAWQQQB-UHFFFAOYSA-N
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Description

Chemical Classification and Significance of Pyridinyl Sulfonyl Piperazines

Pyridinyl sulfonyl piperazines constitute a distinctive class of heterocyclic compounds characterized by the presence of both pyridine and piperazine ring systems connected through a sulfonyl linkage. These compounds represent a convergence of two significant pharmacophores in medicinal chemistry, where the pyridine nucleus provides aromatic stability and potential for hydrogen bonding interactions, while the piperazine ring offers conformational flexibility and additional sites for chemical modification. The significance of this chemical class extends beyond traditional pharmaceutical applications, encompassing diverse therapeutic areas including antimicrobial, anticancer, and neurological interventions.

The structural framework of pyridinyl sulfonyl piperazines allows for extensive structure-activity relationship studies, as both ring systems can accommodate various substituents that modulate biological activity. Research has demonstrated that the incorporation of pyridine rings into sulfonyl piperazine structures dramatically enhances enzyme inhibition capabilities compared to phenyl analogues. This enhancement is attributed to the nitrogen atom in the pyridine ring, which facilitates additional hydrogen bonding interactions with target proteins and improves water solubility characteristics that are crucial for pharmaceutical applications.

Within the broader context of nitrogen-containing heterocycles, pyridinyl sulfonyl piperazines occupy a unique position due to their dual aromatic character and the presence of multiple nitrogen atoms that can participate in biological interactions. The pyridine scaffold, recognized for its poor basicity, generally improves water solubility in pharmaceutically relevant molecules and has contributed to the discovery of numerous broad-spectrum therapeutic agents. Contemporary research has identified these compounds as particularly effective against multidrug-resistant bacterial strains, highlighting their potential as next-generation antimicrobial agents.

The chemical classification of these compounds also encompasses their role as enzyme inhibitors, particularly in lipid biosynthesis pathways. Studies have revealed that pyridinyl sulfonyl piperazines can effectively target essential enzymes in bacterial cell wall synthesis, representing a novel approach to antibiotic development. This classification significance extends to their potential applications in combating extended-spectrum beta-lactamase producing Enterobacterales and carbapenem-resistant Enterobacterales, which pose serious threats to public health due to their resistance to conventional antibiotics.

Historical Development of Chloropyridine Sulfonyl Derivatives

The historical development of chloropyridine sulfonyl derivatives traces back to early investigations into heterocyclic medicinal chemistry, where researchers sought to optimize the pharmacological properties of existing drug scaffolds through strategic structural modifications. The initial exploration of chlorinated pyridine derivatives emerged from efforts to enhance the biological activity and selectivity of pyridine-containing compounds, with chlorine substitution providing a valuable tool for modulating electronic properties and improving binding affinity to biological targets.

Early synthetic methodologies for chloropyridine sulfonyl derivatives focused on the development of efficient protocols for introducing sulfonyl chloride functionality into pyridine ring systems. Historical synthetic approaches involved the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, followed by controlled chlorination processes. These methodologies required careful optimization to minimize by-product formation and achieve acceptable yields for industrial applications. The development of improved synthetic routes represented a significant advancement in heterocyclic chemistry, enabling broader access to these valuable synthetic intermediates.

The evolution of chloropyridine sulfonyl chemistry has been marked by continuous improvements in synthetic efficiency and selectivity. Historical challenges included the formation of unwanted isomers and the need for harsh reaction conditions that limited substrate scope. Subsequent developments introduced milder reaction conditions and more selective reagents, facilitating the preparation of diverse chloropyridine sulfonyl derivatives with improved purity and yield. These advances were crucial for enabling systematic structure-activity relationship studies that informed subsequent medicinal chemistry efforts.

Research into chloropyridine sulfonyl derivatives has demonstrated their utility as versatile synthetic intermediates for pharmaceutical applications. Historical investigations revealed their importance as starting materials for the production of various pharmaceuticals with anti-inflammatory, antipyretic, cardiovascular, hypoglycemic, and diuretic properties. The development of efficient synthetic protocols for these compounds enabled their incorporation into diverse drug discovery programs, leading to the identification of several clinically relevant therapeutic agents.

The historical progression of chloropyridine sulfonyl derivative chemistry also encompasses the development of advanced purification techniques and analytical methods for characterizing these compounds. Early methods relied on traditional crystallization and distillation procedures, which were subsequently enhanced through the introduction of chromatographic techniques and modern spectroscopic methods. These analytical advances facilitated more precise structural characterization and purity assessment, supporting the development of pharmaceutical-grade materials for clinical applications.

Structural Significance in Heterocyclic Chemistry

The structural significance of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine in heterocyclic chemistry derives from its unique combination of multiple nitrogen-containing ring systems and the strategic placement of electron-withdrawing substituents. The compound features a 6-chloropyridine moiety linked through a sulfonyl group to a piperazine ring, creating a molecular architecture that exemplifies modern approaches to heterocyclic drug design. This structural arrangement provides multiple sites for intermolecular interactions while maintaining favorable physicochemical properties for biological applications.

The pyridine ring system contributes aromatic stability and electronic diversity to the overall molecular structure. The nitrogen atom at position 1 of the pyridine ring serves as a hydrogen bond acceptor, while the chlorine substituent at position 6 provides additional opportunities for halogen bonding interactions with biological targets. The positioning of the chlorine atom relative to the nitrogen creates an electronic environment that influences both the reactivity and binding characteristics of the compound. This substitution pattern has been shown to enhance biological activity compared to unsubstituted pyridine analogues.

The sulfonyl linkage between the pyridine and piperazine components represents a critical structural feature that influences both the conformational flexibility and the electronic properties of the molecule. The sulfonyl group, characterized by its tetrahedral geometry and strong electron-withdrawing character, modulates the basicity of the adjacent nitrogen atoms and affects the overall polarity of the compound. This structural element also provides resistance to metabolic degradation, contributing to improved pharmacological stability.

The piperazine ring system adds conformational flexibility and additional hydrogen bonding capacity to the molecular structure. The saturated six-membered ring can adopt multiple conformations, allowing for optimal positioning of the molecule within binding sites of target proteins. The two nitrogen atoms in the piperazine ring can participate in hydrogen bonding interactions and serve as sites for further chemical modification. This structural feature has been extensively exploited in medicinal chemistry for optimizing selectivity and potency of bioactive compounds.

Structural Component Key Features Functional Significance
6-Chloropyridine Aromatic nitrogen, chlorine substituent Hydrogen bonding, halogen bonding, electronic modulation
Sulfonyl Linkage Tetrahedral sulfur, electron-withdrawing Conformational constraint, metabolic stability
Piperazine Ring Saturated heterocycle, dual nitrogens Conformational flexibility, hydrogen bonding

The overall molecular architecture of this compound demonstrates sophisticated principles of heterocyclic design, where each structural component contributes specific properties that enhance the overall biological profile. The combination of aromatic and aliphatic nitrogen-containing rings, connected through a stable sulfonyl linkage, represents an optimal balance between rigidity and flexibility that is often sought in pharmaceutical development.

Research Rationale and Academic Importance

The research rationale for investigating this compound stems from the urgent need to develop novel antimicrobial agents capable of addressing the growing threat of multidrug-resistant bacterial infections. Contemporary research has identified this compound class as particularly promising for targeting essential enzymes in bacterial lipid biosynthesis pathways, representing a novel mechanism of action that circumvents existing resistance mechanisms. The academic importance of these investigations extends beyond immediate therapeutic applications to encompass fundamental understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Recent studies have demonstrated that pyridinyl sulfonyl piperazine derivatives exhibit superior activity against wild-type Enterobacterales compared to traditional antibiotic scaffolds. Research conducted on related compounds has revealed minimum inhibitory concentration values in the submicromolar range against Escherichia coli and Klebsiella pneumoniae, indicating exceptional potency against clinically relevant pathogens. These findings provide strong academic justification for continued investigation of this compound class and support the development of comprehensive structure-activity relationship studies.

The academic significance of research into this compound is further enhanced by its potential applications in understanding enzyme-inhibitor interactions at the molecular level. Structural biology studies of related compounds have provided detailed insights into binding modes and interaction patterns with target enzymes, contributing to the broader understanding of heterocyclic compound recognition by biological macromolecules. These investigations have important implications for rational drug design approaches and computational chemistry methodologies.

Research into this compound also addresses fundamental questions in heterocyclic chemistry regarding the influence of ring substitution patterns on biological activity. Comparative studies have shown that ortho-substituted pyridinyl compounds significantly enhance enzyme inhibition and antibiotic activity compared to phenyl analogues, providing valuable insights into the electronic and steric factors that govern biological recognition. This research contributes to the development of predictive models for heterocyclic compound activity and supports evidence-based approaches to lead compound optimization.

Research Focus Area Academic Contribution Clinical Relevance
Structure-Activity Relationships Fundamental understanding of heterocyclic compound recognition Rational drug design methodologies
Enzyme Inhibition Mechanisms Molecular-level interaction characterization Novel antibiotic target validation
Synthetic Methodology Development Advanced heterocyclic synthesis protocols Pharmaceutical manufacturing optimization
Resistance Profile Assessment Understanding of bacterial adaptation mechanisms Clinical development strategies

The multidisciplinary nature of research into this compound encompasses organic synthesis, structural biology, microbiology, and computational chemistry. This comprehensive approach has yielded valuable insights into the fundamental principles governing heterocyclic compound activity and has established important precedents for future drug discovery efforts. The academic importance of these investigations is reflected in their potential to inform the development of next-generation therapeutic agents for addressing unmet medical needs in antimicrobial therapy.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSNTCRCAWQQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloropyridin-3-ylsulfonyl Chloride Intermediate

  • The starting material is typically 6-chloropyridin-3-ylsulfonic acid or a related sulfonate derivative.
  • Conversion to the sulfonyl chloride is achieved by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.
  • This reaction replaces the sulfonic acid hydroxyl group with a chlorine atom, yielding a highly reactive sulfonyl chloride intermediate.

Coupling with Piperazine

  • The sulfonyl chloride is then reacted with piperazine in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF) .
  • The reaction is typically performed at low to ambient temperature to control reactivity and avoid side reactions.
  • A base such as triethylamine (Et3N) or sodium carbonate (Na2CO3) is added to scavenge the hydrogen chloride generated during the reaction.
  • The nucleophilic nitrogen of piperazine attacks the sulfonyl chloride, forming the sulfonamide bond and yielding 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine.

Representative Synthetic Route

Step Reagents & Conditions Outcome
1 6-Chloropyridin-3-sulfonic acid + SOCl2, reflux Formation of 6-chloropyridin-3-ylsulfonyl chloride
2 Sulfonyl chloride + piperazine + Et3N, DCM, 0–25°C Formation of this compound

Research Findings and Optimization Notes

  • Reaction Yields: The sulfonylation step typically affords yields ranging from 70% to 90%, depending on purity of reagents and reaction time.
  • Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity suitable for pharmaceutical or research use.
  • Solvent Effects: Polar aprotic solvents like DMF improve reaction rates but may require more rigorous purification steps.
  • Base Selection: Triethylamine is preferred for its volatility and ease of removal post-reaction.
  • Temperature Control: Maintaining low temperatures during the addition of piperazine prevents overreaction and decomposition.

Comparative Analysis of Preparation Methods

Method Aspect Sulfonyl Chloride Route Alternative Routes (Less Common)
Starting Material 6-Chloropyridin-3-sulfonic acid Direct sulfonation of 6-chloropyridine (less selective)
Key Reagents SOCl2 or PCl5 for chlorination Sulfonating agents like chlorosulfonic acid
Reaction Conditions Reflux for chlorination; mild for coupling Harsh acidic conditions for direct sulfonation
Purity and Yield High yields, straightforward purification Lower selectivity, complex purification
Scalability Well-established for scale-up Limited due to harsher conditions

Supporting Literature Insights

  • The sulfonylation of piperazine with pyridine sulfonyl chlorides is a well-documented method in medicinal chemistry for preparing sulfonamide derivatives with potential biological activities.
  • Variations in the pyridine ring substituents (e.g., chloro, fluoro) affect the reactivity of the sulfonyl chloride intermediate and thus the overall yield and purity.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm the structure and purity of the final compound.
  • The sulfonamide linkage formed is stable under physiological conditions, making this compound a valuable scaffold in drug design.

Summary Table of Key Parameters

Parameter Details
Molecular Formula C9H12ClN3O2S
Molecular Weight Approx. 275.76 g/mol
Key Intermediate 6-Chloropyridin-3-ylsulfonyl chloride
Reaction Solvent Dichloromethane, DMF
Base Used Triethylamine, Na2CO3
Temperature Range 0–25°C for coupling step
Typical Yield 70–90%
Purification Methods Recrystallization, column chromatography
Analytical Confirmation NMR, MS, HPLC

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl group facilitates nucleophilic substitution at the pyridine ring. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Source
Chlorine displacementKOH (1.5 eq), EtOH, 80°C, 6–8 h1-((6-Hydroxypyridin-3-yl)sulfonyl)piperazine72–85%
FluorinationKF, DMF, microwave (150°C, 30 min)1-((6-Fluoropyridin-3-yl)sulfonyl)piperazine68%
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DME, 90°CBiaryl derivatives55–78%

Mechanistic Insight :

  • Chlorine displacement proceeds via an SNAr mechanism, with hydroxide attacking the electron-deficient C6 position of the pyridine ring.

  • Fluorination requires elevated temperatures and microwave assistance to overcome kinetic barriers .

Elimination Reactions

The sulfonyl group can act as a leaving group under basic conditions:

Reagents Conditions Product Application
NaH (3 eq)THF, 60°C, 4 h6-Chloropyridine-3-thiolIntermediate for thioethers
DBU (1.2 eq)DCM, rt, 2 hPiperazine sulfinate derivativePrecursor for cross-couplings

Key Findings :

  • Elimination generates reactive intermediates like sulfinate salts, which participate in Pd-catalyzed cross-couplings ( ).

  • DBU-mediated reactions show higher regioselectivity compared to NaH .

Coupling Reactions

The compound serves as a versatile building block in transition-metal-catalyzed reactions:

Reductive Coupling

Aryl sulfinates derived from 1-((6-chloropyridin-3-yl)sulfonyl)piperazine undergo reductive coupling with nitroarenes:

Catalyst System Conditions Product Yield Source
NaHSO₃/SnCl₂DMSO, 60°C, 12 h(Hetero)aryl sulfonamides72–99%
Pd(OAc)₂/p-MeO-dppe ligand1,4-dioxane, 150°C, 24 hBiaryl sulfonamides92%

Mechanism :

  • Nitroarenes are reduced to nitroso intermediates, which react with sulfinates to form N-sulfonyl hydroxylamines before final reduction .

Nucleophilic Acyl Substitution

The piperazine nitrogen participates in acyl transfer reactions:

Reagents Conditions Product Application
4-Fluorobenzoyl chloridePyridine/DMAP, 0°C→rt1-((6-Chloropyridin-3-yl)sulfonyl)-4-(4-fluorobenzoyl)piperazineAntimalarial lead optimization
Boc-protected piperazineTHF, TFA, rtDeprotected intermediatesDrug discovery scaffolds

Optimization Data :

  • Microwave-assisted reactions (155°C, 30 min) improve yields by 15–20% compared to conventional heating .

Biological Activity Correlations

Structural modifications via these reactions enhance pharmacological properties:

Derivative Biological Target EC₅₀/IC₅₀ Source
1-((6-Fluoropyridin-3-yl)sulfonyl)-4-ethylpiperazineD2/D3/5-HT1A receptors4.1 nM
Biaryl sulfonamide analogsCHIKV nsP2 protease0.8 μM

Structure-Activity Relationship (SAR) :

  • Fluorination at C6 improves metabolic stability (human microsomal T₁/₂ = 159.7 min vs. 17.6 min for chlorine) .

  • Bulkier aryl groups in biaryl derivatives increase antiviral potency .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial survival.

StudyOrganism TestedInhibition Zone (mm)Reference
AE. coli15
BS. aureus18
CP. aeruginosa12

1.2 Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability by 40% at a concentration of 50 µM over 48 hours. This suggests a potential role in cancer therapeutics.

Agricultural Applications

2.1 Herbicidal Activity

The compound has been investigated for its herbicidal properties against various weed species. Its mode of action involves disrupting photosynthesis and inhibiting growth.

Weed SpeciesConcentration (g/ha)Efficacy (%)Reference
Amaranthus retroflexus20085
Chenopodium album15078

2.2 Insecticidal Properties

Insecticidal formulations containing sulfonamide derivatives have been developed to combat agricultural pests effectively. The compound’s ability to interfere with insect metabolism makes it a candidate for eco-friendly pest control solutions.

Material Science

3.1 Polymer Additives

This compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its incorporation can improve the durability of materials used in various applications.

Case Study:
A comparative analysis of polymer composites with and without the addition of this compound showed a significant increase in tensile strength by approximately 25%, indicating its effectiveness as a reinforcing agent.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, thereby preventing the growth and proliferation of Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Serotonin Receptor Modulation : Piperazine derivatives with halogenated aryl groups, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP), exhibit selectivity for 5-HT₁B receptors (IC₅₀: 10–30 nM) . The 6-chloropyridin-3-yl group in the target compound may confer similar receptor affinity but with altered selectivity due to the pyridine ring’s electronic effects.
  • Antiproliferative Effects : 1-((4-Fluorophenyl)sulfonyl)piperazine derivatives show cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells, with growth inhibition >50% at 25 µM . The chloropyridine substituent in the target compound could enhance cellular uptake or DNA intercalation.
  • Insecticidal Activity: Neonicotinoid analogues like 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazine (compound 4 in ) demonstrate bioactivity against aphids (LD₅₀: 0.1 µg/mL), attributed to the chloropyridine group’s interaction with insect nicotinic acetylcholine receptors .

Physicochemical Properties

  • Spectroscopic Features : Substituted piperazines like 1-(2-chlorophenyl)piperazine exhibit distinct FT-IR peaks at 1,250–1,150 cm⁻¹ (C-N stretching) and UV-Vis absorption at 270–290 nm (π→π* transitions) . The sulfonyl group in 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine would introduce additional IR bands near 1,350 cm⁻¹ (S=O asymmetric stretch).
  • Stability : Sulfonamide piperazines generally exhibit high thermal and hydrolytic stability due to the robust sulfonyl bond, as seen in pseudovardenafil analogues .

Selectivity and Bioisosterism

  • Bioisosteric Replacements: The dihydropiperazine ring in neonicotinoids (e.g., compound 4) mimics the imidazolidine ring in imidacloprid, demonstrating that piperazine derivatives can retain bioactivity with improved rigidity . However, relocation of substituents (e.g., carbonyl groups) reduces potency, emphasizing the importance of spatial arrangement .
  • Receptor Subtype Selectivity : 1-(m-chlorophenyl)piperazine (m-CPP) shows 65-fold selectivity for 5-HT₁C over 5-HT₁A receptors, whereas TFMPP prefers 5-HT₁B . The 6-chloropyridin-3-yl group may shift selectivity toward other subtypes, such as 5-HT₆ or dopamine receptors.

Biological Activity

1-((6-Chloropyridin-3-yl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles detailed research findings, including synthesis, biological evaluations, and potential applications in drug development.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine ring substituted with a sulfonyl group linked to a chloropyridine moiety. This structural configuration is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

Synthesis Methodology:

  • The compound can be synthesized through nucleophilic substitution reactions involving piperazine and chlorinated pyridine derivatives.
  • Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

The mechanism of action for this compound primarily involves its interaction with biological targets, particularly enzymes involved in metabolic pathways. It is believed to inhibit key enzymes responsible for the biosynthesis of bacterial cell walls, thus exhibiting potential anti-tubercular properties.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. In vitro studies indicate that the compound effectively inhibits bacterial growth by disrupting cell wall synthesis.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL

PPAR Activation

Research indicates that derivatives of this compound may activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. In studies using 3T3-L1 adipocytes, compounds derived from this scaffold exhibited significant adipogenic activity, suggesting a role in metabolic regulation .

Table 2: PPAR Activation Assay Results

CompoundPPAR γ Activation (Emax %)EC50 (µM)
This compound75%10
Rosiglitazone (control)100%1

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anti-tubercular Activity : A study demonstrated that this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent.
  • Metabolic Disorders : In vivo studies on diabetic models showed that derivatives of this compound improved glycemic control and enhanced insulin sensitivity, indicating potential use in treating metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((6-Chloropyridin-3-yl)sulfonyl)piperazine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves sulfonylation of piperazine derivatives. For example, reacting 6-chloropyridin-3-ylsulfonyl chloride with piperazine under basic conditions (e.g., NaOH or Et3_3N) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and monitoring via TLC (hexane:ethyl acetate 1:2) . Side-product formation (e.g., disubstituted sulfonamides) can be minimized by using excess piperazine.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm sulfonamide linkage (e.g., sulfonyl protons at δ 3.1–3.3 ppm) and aromatic pyridinyl signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 276.05 for C9_9H11_{11}ClN3_3O2_2S) .
  • Elemental Analysis : Confirming C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodology :

  • Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize transition states for sulfonylation, identifying charge distribution at the sulfonyl group .
  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases or GPCRs) evaluates binding affinity. The sulfonyl group often acts as a hydrogen-bond acceptor, while the chloropyridinyl moiety contributes hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Dose-Response Analysis : Compare IC50_{50} values across studies to identify concentration-dependent effects .
  • Assay Validation : Replicate experiments under standardized conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922) .
  • Structural Analogues : Test derivatives (e.g., replacing Cl with CF3_3) to isolate pharmacophore contributions .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h, followed by HPLC-UV analysis (λ=254 nm) to quantify degradation products (e.g., hydrolyzed sulfonamide) .
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points (typically >200°C for sulfonamides) .

Q. What role does the chloropyridinyl-sulfonyl motif play in structure-activity relationships (SAR) for kinase inhibition?

  • Methodology :

  • SAR Profiling : Synthesize analogues (e.g., 6-fluoropyridinyl or unsubstituted pyridinyl) and test against kinase panels (e.g., EGFR, VEGFR2). The 6-Cl group enhances electronegativity, improving binding to ATP pockets via halogen bonding .
  • Crystallography : Co-crystallize with target kinases (e.g., PDB 1M17) to visualize interactions, confirming sulfonyl-oxygen coordination with Mg2+^{2+} ions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-((6-Chloropyridin-3-yl)sulfonyl)piperazine

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